molecular formula C11H24Cl2N2 B1421198 4'-Methyl-[1,4']bipiperidinyl dihydrochloride CAS No. 3543-23-5

4'-Methyl-[1,4']bipiperidinyl dihydrochloride

Cat. No. B1421198
CAS RN: 3543-23-5
M. Wt: 255.22 g/mol
InChI Key: YWAPNCGBIUSKMD-UHFFFAOYSA-N
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Description

4’-Methyl-[1,4’]bipiperidinyl dihydrochloride is a chemical compound with the CAS Number: 3543-23-5 . It has a molecular weight of 255.23 .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes 4’-Methyl-[1,4’]bipiperidinyl dihydrochloride, has been a subject of research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction leads to protected piperazines in 81–91% yields .


Molecular Structure Analysis

The molecular structure of 4’-Methyl-[1,4’]bipiperidinyl dihydrochloride is represented by the linear formula: C11H24Cl2N2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Methyl-[1,4’]bipiperidinyl dihydrochloride include a molecular weight of 255.23 and a linear formula of C11H24Cl2N2 .

Scientific Research Applications

Analytical Methodology

A rapid, sensitive, and reproducible method for the quantitative determination of 4'-Methyl-[1,4']bipiperidinyl dihydrochloride (referred to as SCH 211803) in plasma has been developed using automated liquid chromatography-tandem mass spectrometric (LC-MS/MS). This method was validated in rat and monkey plasma, supporting pre-clinical studies (Yang et al., 2004).

Synthesis and Optimization

A synthesis method for a structurally related compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, was developed, exploring the effects of bromination and amination. This process achieved a yield of 81.5% under optimized conditions (Lu Xiao-qin, 2010).

Large-Scale Synthesis

A simple and robust process for large-scale synthesis of 4-Methylenepiperidine hydrochloride, a key intermediate in the synthesis of antifungal drug efinaconazole, has been developed. This process achieves high yield and purity and is suitable for industrial production (Chen et al., 2019).

Enzyme Inhibition Studies

4'-Methyl-[1,4']bipiperidinyl dihydrochloride related compounds have been evaluated as uncompetitive inhibitors of mushroom tyrosinase, a key enzyme in melanin synthesis. The inhibition constants for these compounds were determined, showing high potency (Karbassi et al., 2004).

Molecular Dynamics and QSAR Studies

N-substituted biperidines, structurally related to 4'-Methyl-[1,4']bipiperidinyl dihydrochloride, were synthesized and tested as tyrosinase inhibitors. These studies included molecular dynamics simulations and quantitative structure-activity relationship (QSAR) analyses (Khan et al., 2005).

Development of Antiprotozoal Compounds

4-Methylpiperazinyl derivatives of bicyclic antiprotozoal compounds were synthesized and tested against strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense. Some derivatives showed high antitrypanosomal and antiplasmodial activity, indicating potential therapeutic applications (Faist et al., 2012).

Safety And Hazards

The safety information available indicates that 4’-Methyl-[1,4’]bipiperidinyl dihydrochloride may be an irritant .

properties

IUPAC Name

4-methyl-4-piperidin-1-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-11(5-7-12-8-6-11)13-9-3-2-4-10-13;;/h12H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAPNCGBIUSKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N2CCCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674277
Record name 4'-Methyl-1,4'-bipiperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl-[1,4']bipiperidinyl dihydrochloride

CAS RN

3543-23-5
Record name 4'-Methyl-1,4'-bipiperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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